DBCO-N-bis(PEG4-NHS ester)
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Overview
Description
DBCO-N-bis(PEG4-NHS ester) is a compound widely used in the field of bioconjugation and click chemistry. It is a click chemistry crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups and a dibenzocyclooctyne (DBCO) group. The NHS esters are reactive towards primary amines, allowing for the labeling of proteins and other amine-containing molecules. The DBCO group is highly reactive with azide groups via copper-free click chemistry, making it a valuable tool for bioorthogonal reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-N-bis(PEG4-NHS ester) typically involves the conjugation of DBCO with PEG4-NHS ester. The NHS ester moiety is moisture-sensitive and hydrolyzes readily, so it is crucial to handle it under an inert atmosphere and prepare stock solutions immediately before use. The reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions. Non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer are recommended .
Industrial Production Methods
Industrial production of DBCO-N-bis(PEG4-NHS ester) involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and maintaining the reaction at specific temperatures to optimize efficiency. The final product is purified through techniques such as dialysis or desalting to remove non-reactive reagents .
Chemical Reactions Analysis
Types of Reactions
DBCO-N-bis(PEG4-NHS ester) primarily undergoes bioorthogonal reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is copper-free and involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in reactions with DBCO-N-bis(PEG4-NHS ester) include azide-containing molecules. The reaction conditions typically involve aqueous buffers at physiological pH and temperature ranges (2-37°C). The reaction times can vary from a few hours to overnight, depending on the concentration and temperature .
Major Products
The major products formed from the reactions of DBCO-N-bis(PEG4-NHS ester) are triazole-linked conjugates. These products are stable and can be used for various applications, including protein labeling and modification .
Scientific Research Applications
DBCO-N-bis(PEG4-NHS ester) has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: It is employed in the labeling and modification of proteins, peptides, and other biomolecules.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools.
Industry: It is utilized in the production of antibody-drug conjugates and other bioconjugates for therapeutic and diagnostic purposes
Mechanism of Action
The mechanism of action of DBCO-N-bis(PEG4-NHS ester) involves the reaction of the NHS ester groups with primary amines to form stable amide bonds. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages. This copper-free click reaction is bioorthogonal, meaning it does not interfere with natural biological processes .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-NHS ester: Contains a single NHS ester group and a DBCO group.
DBCO-PEG12-NHS ester: Similar to DBCO-PEG4-NHS ester but with a longer PEG spacer.
Azido-dPEG4-NHS ester: Contains an azide group instead of a DBCO group
Uniqueness
DBCO-N-bis(PEG4-NHS ester) is unique due to its dual NHS ester groups, which allow for the simultaneous labeling of multiple amine-containing molecules. This feature makes it particularly useful for creating complex bioconjugates and enhancing the efficiency of labeling reactions .
Properties
Molecular Formula |
C49H62N4O18 |
---|---|
Molecular Weight |
995.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2 |
InChI Key |
LTXDZCUWVWVRMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origin of Product |
United States |
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